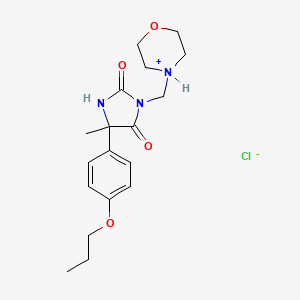
3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydantoin core substituted with a morpholinomethyl group and a p-propoxyphenyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride typically involves the following steps:
Formation of the Hydantoin Core: The hydantoin core can be synthesized through the reaction of an amino acid or its derivative with urea or a urea derivative under acidic or basic conditions.
Substitution with Morpholinomethyl Group: The hydantoin core is then reacted with formaldehyde and morpholine to introduce the morpholinomethyl group. This reaction is usually carried out in the presence of an acid catalyst.
Introduction of p-Propoxyphenyl Group: The final step involves the reaction of the intermediate product with p-propoxybenzyl chloride under basic conditions to introduce the p-propoxyphenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydantoin core or the aromatic ring, resulting in various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, where the p-propoxy group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced forms of the hydantoin core or aromatic ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions and activities.
相似化合物的比较
3-(Morpholinomethyl)-5-phenylhydantoin hydrochloride: Lacks the p-propoxy group, making it less hydrophobic.
5-(p-Propoxyphenyl)-5-methylhydantoin: Lacks the morpholinomethyl group, affecting its reactivity and biological activity.
Uniqueness: 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride is unique due to the presence of both the morpholinomethyl and p-propoxyphenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
98402-04-1 |
|---|---|
分子式 |
C18H26ClN3O4 |
分子量 |
383.9 g/mol |
IUPAC 名称 |
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propoxyphenyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C18H25N3O4.ClH/c1-3-10-25-15-6-4-14(5-7-15)18(2)16(22)21(17(23)19-18)13-20-8-11-24-12-9-20;/h4-7H,3,8-13H2,1-2H3,(H,19,23);1H |
InChI 键 |
CKJAIBGBEMDYOW-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


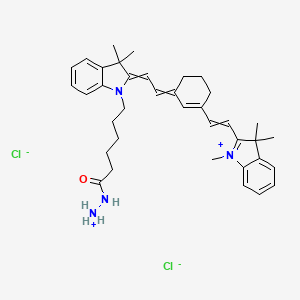

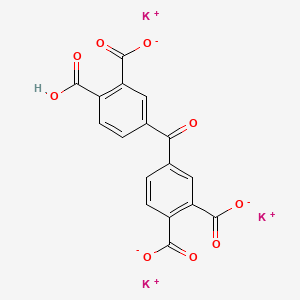
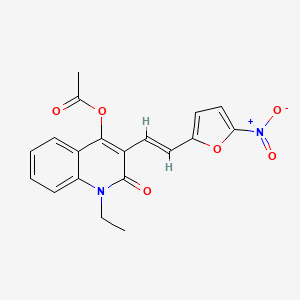
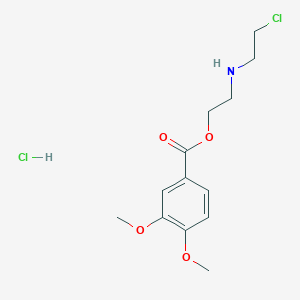
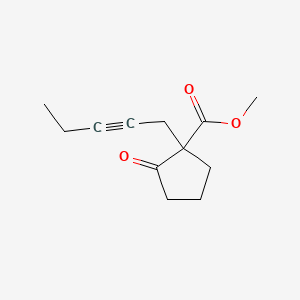
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
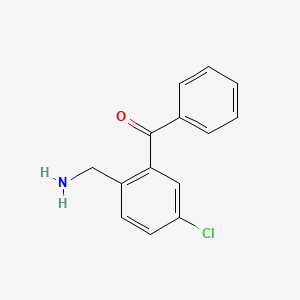
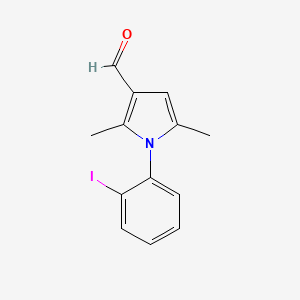

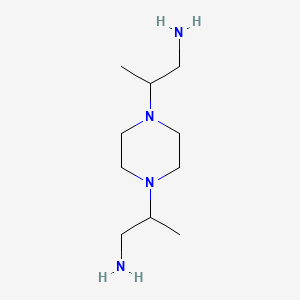
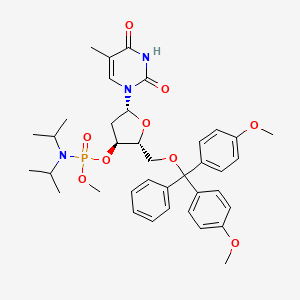
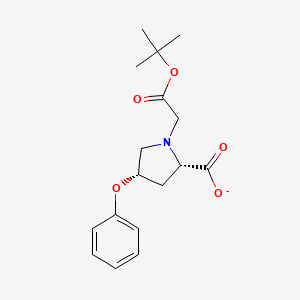
![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
